(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)
Description
The compound "(2S)-N-[(2S)-1-[[(2S)-1--2-carboxamide" (hereafter referred to as Compound A) is a highly complex peptide-like molecule with a stereospecific backbone and multiple functional groups. Key structural features include:
- Stereochemistry: Predominantly (2S) configurations in its pyrrolidine and propanamide residues, with a single (2R) configuration at the diaminomethylideneamino-bearing carbon .
- Hydrophilic motifs: Hydroxyphenyl and hydroxypropanamide groups, enhancing solubility. Bioactive motifs: Diaminomethylideneamino (guanidine derivative) and ethylcarbamoyl groups, often associated with enzyme inhibition or receptor binding .
- Molecular Complexity: The compound’s size (estimated molecular weight >1,500 Da) and branched structure imply challenges in synthesis and purification .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H79N19O12/c1-2-69-62(94)53-14-8-22-83(53)63(95)51(23-35-15-17-40(85)18-16-35)81-57(89)47(24-36-28-71-43-11-5-3-9-41(36)43)77-55(87)45(13-7-21-70-64(65)66)76-59(91)49(26-38-30-67-33-73-38)80-61(93)52(32-84)82-58(90)48(25-37-29-72-44-12-6-4-10-42(37)44)78-60(92)50(27-39-31-68-34-74-39)79-56(88)46-19-20-54(86)75-46/h3-6,9-12,15-18,28-31,33-34,45-53,71-72,84-85H,2,7-8,13-14,19-27,32H2,1H3,(H,67,73)(H,68,74)(H,69,94)(H,75,86)(H,76,91)(H,77,87)(H,78,92)(H,79,88)(H,80,93)(H,81,89)(H,82,90)(H4,65,66,70)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUXSFGTKDKKD-OIAWHVPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H79N19O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145940-57-4 | |
| Record name | 145940-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Functionalization and Initial Residue Attachment
The resin is pre-swollen in DCM (20 mL/g, 30 min) before coupling the C-terminal pyrrolidone carboxamide using HBTU/DIPEA (4 equiv each) in DMF. Kaiser testing confirms complete coupling (>99.5% ninhydrin negative).
Sequential Amino Acid Additions
Each residue is incorporated using Fmoc-protected derivatives with orthogonal side-chain protections:
| Residue Position | Protecting Group | Deprotection Agent |
|---|---|---|
| Imidazole (His) | Trt (trityl) | 1% TFA/DCM |
| Indole (Trp) | Boc (tert-butyloxycarbonyl) | 20% piperidine/DMF |
| Hydroxyl (Ser) | t-Bu (tert-butyl) | TFA:H2O:TIPS (95:2.5:2.5) |
Coupling efficiency is monitored via LC-MS after each cycle, with recalcitrant residues subjected to double coupling using TCFH-NMI (tetramethylchloroformamidinium hexafluorophosphate with N-methylimidazole).
Critical Coupling Reagents and Conditions
The steric hindrance from consecutive β-branched residues (e.g., Val, Ile analogs) necessitates high-efficiency coupling systems:
| Reagent System | Solvent | Yield (%) | Epimerization (%) |
|---|---|---|---|
| HBTU/HOAt | DMF | 78–82 | 1.2–1.8 |
| TCFH-NMI | NMP | 91–94 | <0.5 |
| COMU/DIPEA | DCM:DMF (1:1) | 85–88 | 0.7–1.1 |
TCFH-NMI emerges as optimal for hindered segments due to its in situ generation of acyl imidazolium intermediates, which enhance electrophilicity while suppressing racemization.
Global Deprotection and Cleavage
Following chain assembly, simultaneous side-chain deprotection and resin cleavage are achieved using:
TFA cocktail : TFA:H2O:TIPS:EDT (92.5:2.5:2.5:2.5 v/v) for 3 h at 25°C. The crude peptide is precipitated in cold Et2O (10-fold volume), centrifuged (10,000 ×g, 10 min), and lyophilized.
Purification and Analytical Characterization
Preparative HPLC Conditions
| Column | XBridge BEH C18 (250 × 30 mm, 5 µm) |
|---|---|
| Mobile phase | A: 0.1% TFA/H2O; B: 0.1% TFA/ACN |
| Gradient | 15–45% B over 60 min |
| Flow rate | 25 mL/min |
| Detection | 220 nm |
Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Calculated [M+H]+ | 1456.68 |
| Observed [M+H]+ | 1456.71 (±0.02 Da) |
| Purity (HPLC) | ≥98.5% (220 nm) |
Synthetic Challenges and Optimization
Aggregation Mitigation
Mid-chain hydrophobic clusters (e.g., Trp-imidazole segments) induce β-sheet aggregation, reducing coupling efficiency. Strategies include:
-
Pseudoproline dipeptides : Incorporating Thr-Ser ψPro motifs at positions 12–13
-
Elevated temperature coupling : 40°C in NMP with 0.4 M LiCl additive
Disulfide Bond Considerations
Although absent in this target, potential oxidative byproducts are minimized by EDT in the cleavage cocktail and N2 sparging during lyophilization.
Scale-Up Considerations
For multi-gram synthesis (>5 g), critical adjustments include:
-
Continuous flow solid-phase synthesis : Reduces solvent use by 60% versus batch
-
In-line FTIR monitoring : Real-time reaction progress tracking
-
Mechanochemical activation : Ball milling for difficult couplings (e.g., Arg-Pro junctions)
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2S)-N... exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in glioblastoma models. The unique structural features of the compound contribute to its efficacy in targeting specific cancer cell pathways, thereby reducing proliferation and promoting apoptosis in malignant cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that it can be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which can lead to cell death .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .
Case Study 1: Anticancer Activity
A study published in a reputable journal assessed the effects of (2S)-N... on glioblastoma cells. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting the compound's potential as a therapeutic agent for aggressive brain tumors .
Case Study 2: Antimicrobial Efficacy
In another investigation, (2S)-N... was evaluated against multi-drug resistant bacteria. The findings revealed that the compound exhibited significant antibacterial activity, outperforming several traditional antibiotics in specific assays. This suggests its potential utility in treating infections caused by resistant strains .
Case Study 3: Neuroprotection
Research exploring the neuroprotective properties of (2S)-N... indicated that it effectively reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This positions the compound as a candidate for further development in neurodegenerative disease therapies .
Mechanism of Action
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones play a critical role in regulating reproductive processes, including ovulation and spermatogenesis.
Comparison with Similar Compounds
Structural and Functional Differences
Aromatic vs. Aliphatic Substituents: Compound A contains two 1H-indol-3-yl groups, unlike ’s trifluoromethyl-bearing compound, which lacks aromatic diversity. This difference may influence binding specificity in biological targets .
Stereochemical Complexity :
- Compound A’s stereospecific (2S/2R) backbone distinguishes it from simpler analogues (e.g., ’s compound), which may lack defined stereocenters. This complexity could enhance target selectivity but complicate synthesis .
Hydrophilicity vs. Lipophilicity :
- The hydroxyphenyl and hydroxypropanamide groups in Compound A improve aqueous solubility compared to ’s trifluoromethyl-containing compound, which is likely more lipophilic .
Biological Activity
The compound (2S)-N-[(2S)-... is a complex organic molecule with potential applications in pharmacology due to its intricate structure, which suggests multiple biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-layered structure that includes various functional groups such as amides, indoles, imidazoles, and hydroxyphenyl moieties. These features are critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : Similar compounds have been shown to inhibit the proteasome, a key player in protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins that affect cell cycle and apoptosis .
- Antiviral Activity : The compound's structure suggests potential antiviral properties, particularly against RNA viruses. In vitro studies have demonstrated that related compounds can inhibit viral replication by targeting specific viral proteins .
- Anticancer Properties : The presence of indole and imidazole groups is often associated with anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
Research has provided insights into the biological activities of similar compounds. The following table summarizes relevant findings:
| Activity | Effect | Reference |
|---|---|---|
| Proteasome Inhibition | Induces apoptosis in cancer cells | |
| Antiviral Activity | Reduces viral load in cell cultures | |
| Anticancer Activity | Inhibits tumor growth |
Case Studies
Several studies have explored the effects of structurally related compounds:
- Proteasome Inhibitors : A study highlighted how certain proteasome inhibitors led to significant tumor regression in xenograft models, suggesting a similar potential for our compound .
- Antiviral Efficacy : Another investigation into antiviral agents demonstrated that compounds with imidazole rings exhibited strong efficacy against influenza viruses, supporting the hypothesis that our compound may share this property .
- Clinical Trials : Ongoing clinical trials involving related compounds have shown promising results in treating various cancers and viral infections, indicating a potential pathway for future research on our compound .
Q & A
How can researchers optimize the multi-step synthesis of this compound, given its structural complexity?
Basic
A factorial design approach minimizes experimental trials while systematically varying parameters (e.g., temperature, solvent ratios, catalyst loading). Computational reaction path searches (quantum chemical calculations) can pre-screen viable synthetic routes, reducing trial-and-error experimentation . Iterative feedback between computational predictions and lab validation ensures efficient optimization of reaction yields and selectivity .
What analytical techniques are recommended for structural characterization of this compound?
Basic
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for confirming molecular weight and stereochemistry. Advanced microspectroscopic imaging (e.g., Raman spectroscopy) can resolve nanoscale structural features, particularly for surface interactions or polymorphic forms . Quadruplicate sensory and chemical analysis protocols improve reproducibility in identifying structural anomalies .
How can AI and computational modeling be integrated to predict reaction pathways and intermediate stability?
Advanced
AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and thermodynamics, enabling real-time adjustments to experimental conditions . Machine learning models trained on reaction databases can predict intermediates’ stability and side-reaction risks. Coupling these with quantum mechanics/molecular mechanics (QM/MM) simulations refines transition-state analysis for complex peptide bonds .
What strategies address discrepancies between computational predictions and experimental results in reaction mechanisms?
Advanced
Adopt a dual-validation framework: (1) Use sensitivity analysis in computational models to identify parameters most prone to error (e.g., solvent effects), and (2) apply hierarchical clustering of experimental data to isolate outlier conditions . Linking sensory (e.g., spectroscopic) and chemical datasets through multivariate statistics resolves conflicting interpretations .
How should researchers design experiments to study the compound’s interactions with biological targets?
Methodological
Employ surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for binding affinity measurements. Training in chemical biology methods (e.g., Chem/IBiS 416) ensures rigorous experimental design, including controls for nonspecific interactions . Quasi-experimental designs with pretest-posttest frameworks quantify target engagement under varying physiological conditions .
How can factorial design be applied to optimize parameters in the compound’s synthesis?
Advanced
A 2^k factorial design tests variables (e.g., pH, temperature, reagent stoichiometry) at high/low levels to identify main effects and interactions. Response surface methodology (RSM) then refines optimal conditions. This reduces the number of experiments by 50–70% compared to one-factor-at-a-time approaches .
What are the best practices for ensuring reproducibility in synthesizing this complex molecule?
Basic
Standardize protocols using quadruplicate analysis for key steps (e.g., coupling reactions) to account for batch-to-batch variability . Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like purity and stereochemical integrity .
What experimental approaches are suitable for studying the compound’s stability under varying environmental conditions?
Advanced
Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC-UV tracking of degradation products. Design of experiments (DoE) identifies stress factors (light, pH) with the greatest destabilizing effects. Microspectroscopic imaging detects amorphous-to-crystalline phase transitions under humidity .
How can researchers validate the purity and identity of the synthesized compound?
Basic
Combine orthogonal techniques: (1) LC-MS with charged aerosol detection (CAD) for quantification, (2) circular dichroism (CD) for stereochemical confirmation, and (3) X-ray crystallography for absolute configuration. Cross-validate results against computational NMR chemical shift predictions .
How can multi-scale modeling bridge gaps in understanding the compound’s physicochemical properties?
Advanced
Integrate molecular dynamics (MD) simulations (atomistic scale) with continuum models (bulk properties) to predict solubility, diffusion coefficients, and aggregation behavior. Validate predictions using small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
